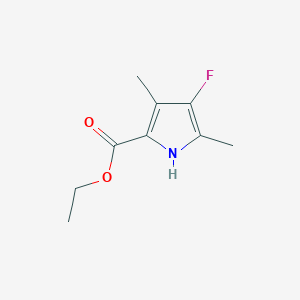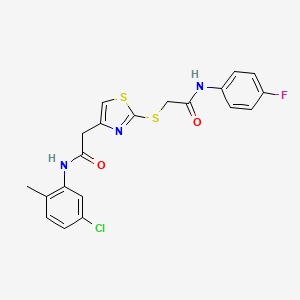
(2-Methoxyphenyl)(piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Methoxyphenyl)(piperazin-1-yl)methanone” is a compound with the CAS Number: 436099-85-3. It has a molecular weight of 220.27 and its IUPAC name is 1-(2-methoxybenzoyl)piperazine . The compound is typically a yellow to brown sticky oil to semi-solid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H16N2O2/c1-16-11-5-3-2-4-10(11)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a yellow to brown sticky oil to semi-solid . It has a molecular weight of 220.27 . The storage temperature is recommended to be at -20°C .Scientific Research Applications
Alpha1-Adrenergic Receptor Antagonist
This compound has been studied for its potential as a ligand for alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Neurological Conditions Treatment
Alpha1-adrenergic receptors, which this compound can interact with, are a significant target for various neurological conditions treatment . This includes conditions like Alzheimer’s disease .
Drug Synthesis
The compound is used in the synthesis of Urapidil, an important drug for the treatment of essential hypertension and intravenously in hypertensive emergencies . The synthetic route starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane .
Central Antihypertensive Activity
Urapidil, which is synthesized using this compound, can cross the blood–brain barrier and activate the 5HT-1A receptor . This results in central antihypertensive activity .
Treatment of Hypertensive Crises and Perioperative Hypertension
Urapidil, synthesized from this compound, has been used clinically primarily in the treatment of hypertensive crises and perioperative hypertension .
Piperazine Derivative Synthesis
This compound is a piperazine derivative and can be used in the synthesis of other piperazine derivatives . Piperazine derivatives show a wide range of biological and pharmaceutical activity .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .
Mechanism of Action
Target of Action
The primary target of 1-(2-methoxybenzoyl)piperazine hydrochloride, also known as (2-Methoxyphenyl)(piperazin-1-yl)methanone hydrochloride, is the alpha1-adrenergic receptor . This receptor is a class of G-protein-coupled receptors (GPCRs) and is associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The compound acts as an antagonist at the alpha1-adrenergic receptor . It binds to the receptor, preventing the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine from activating the receptor . This blockade results in a decrease in smooth muscle contraction in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
The compound’s action on the alpha1-adrenergic receptor affects the adrenergic signaling pathway. This pathway plays a crucial role in the regulation of various physiological processes, including cardiac function, smooth muscle contraction, and neurotransmission .
Pharmacokinetics
Similar compounds have shown good absorption, distribution, metabolism, and excretion (adme) properties . These properties impact the bioavailability of the compound, determining its effectiveness in the body.
Result of Action
The antagonistic action of the compound on the alpha1-adrenergic receptor results in a decrease in smooth muscle contraction. This can lead to a reduction in blood pressure and relief from symptoms of benign prostatic hyperplasia .
properties
IUPAC Name |
(2-methoxyphenyl)-piperazin-1-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-16-11-5-3-2-4-10(11)12(15)14-8-6-13-7-9-14;/h2-5,13H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQQUOJYSYJORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)(piperazin-1-yl)methanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Methyl-1,2-oxazol-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2786366.png)

![Acetic acid;4-[[(4-methylphenyl)sulfonylamino]methyl]benzenecarboximidamide](/img/structure/B2786371.png)


![Ethyl 1-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2786376.png)
![3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid](/img/structure/B2786378.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2786382.png)

![2,3-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B2786385.png)
![2-(2-chlorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2786386.png)
![(Z)-ethyl 1-isobutyl-2-((3-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2786387.png)
![2-(3-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)isoindoline-1,3-dione](/img/structure/B2786388.png)